molecular formula C21H33N3O2 B7168588 N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide

N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide

Cat. No.: B7168588
M. Wt: 359.5 g/mol
InChI Key: FZPWGYKMGOSYSK-UHFFFAOYSA-N
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Description

N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a benzylpiperidine moiety linked to a methylamino group and a 4-methylpentanamide chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Amidation Reaction: The benzylpiperidine is then reacted with an appropriate amine, such as methylamine, to form the intermediate N-(1-benzylpiperidin-4-yl)methylamine.

    Acylation: The final step involves the acylation of the intermediate with 4-methylpentanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a receptor antagonist or agonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to muscarinic receptors, altering neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
  • 4-Benzylpiperidine

Uniqueness

N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide is unique due to its specific structural features, such as the presence of the 4-methylpentanamide chain, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoethyl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17(2)8-9-20(25)23-15-21(26)22-14-18-10-12-24(13-11-18)16-19-6-4-3-5-7-19/h3-7,17-18H,8-16H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPWGYKMGOSYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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